molecular formula C16H21FN6OS B12234265 4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12234265
M. Wt: 364.4 g/mol
InChI Key: HKQRAVARWDWDPE-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrimidine ring, the introduction of the fluoro and ethyl groups, and the construction of the thiadiazole and pyrrolo[3,4-c]pyrrol moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxymethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with fluoro, ethyl, and thiadiazole groups. Examples include:

  • 4-Ethyl-5-fluoro-6-hydroxypyrimidine
  • 6-Ethyl-5-fluoropyrimidin-4-ol

Uniqueness

The uniqueness of 4-Ethyl-5-fluoro-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine lies in its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C16H21FN6OS

Molecular Weight

364.4 g/mol

IUPAC Name

5-[2-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C16H21FN6OS/c1-3-12-14(17)15(19-9-18-12)22-4-10-6-23(7-11(10)5-22)16-20-13(8-24-2)21-25-16/h9-11H,3-8H2,1-2H3

InChI Key

HKQRAVARWDWDPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NS4)COC)F

Origin of Product

United States

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